molecular formula C17H19NO2 B4509921 N-[3-(methoxymethyl)phenyl]-2,5-dimethylbenzamide

N-[3-(methoxymethyl)phenyl]-2,5-dimethylbenzamide

Cat. No. B4509921
M. Wt: 269.34 g/mol
InChI Key: UAUTZCTWCPCWJK-UHFFFAOYSA-N
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Description

The compound falls into the category of organic compounds known for their intricate molecular structures and diverse chemical behaviors. It exhibits a range of interactions due to its functional groups, making it a subject of interest in chemical synthesis and analysis.

Synthesis Analysis

The synthesis of related benzamide compounds typically involves acylation reactions, where aminophenols react with acyl chlorides in solvents like THF. These processes are characterized by techniques like ¹H NMR, ¹³C NMR, and elemental analysis, ensuring the precise formation of the target compound (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure determination is often conducted using single-crystal X-ray diffraction and DFT calculations. These methods provide insights into the compound's crystallization patterns, bond lengths, angles, and dihedral angles, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives may include the formation of N-hydroxymethyl intermediates, demonstrating the compound's reactivity towards oxidation and its potential to form various metabolites. These reactions underscore the compound's utility in synthesizing more complex organic molecules (Constantino et al., 1992).

Physical Properties Analysis

The physical properties of benzamide derivatives are often determined by their crystalline structure, which is influenced by factors like dimerization and crystal packing. These aspects affect the compound's solubility, melting point, and other physical characteristics critical for its application in various chemical processes (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. The presence of methoxymethyl and dimethylbenzamide groups contributes to its chemical behavior in reactions, affecting its potential for various chemical syntheses and applications (Constantino et al., 1992).

properties

IUPAC Name

N-[3-(methoxymethyl)phenyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-7-8-13(2)16(9-12)17(19)18-15-6-4-5-14(10-15)11-20-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUTZCTWCPCWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC(=C2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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